![molecular formula C15H14ClN B1239639 4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol CAS No. 5435-18-7](/img/structure/B1239639.png)
4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol is an olefinic compound.
Aplicaciones Científicas De Investigación
Catalysis and Reaction Mechanisms
- Recyclable Catalyst in Acylation Reactions: 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for acylating inert alcohols and phenols, suggesting potential application areas for similar pyridine-based compounds like 4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol in catalysis and organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Antibacterial and Antifungal Activities
- Antimicrobial Potential: Synthetic butenolides and pyrrolone derivatives, structurally related to this compound, have shown significant antibacterial and antifungal activities, indicating the potential of similar compounds in the development of antimicrobial agents (Husain, Alam, Shaharyar, & Lal, 2010).
Electrochemical and Polymerization Properties
- Conducting Copolymers: A study on copolymerization involving pyrrol-1-yl phenol derivatives highlights the potential of this compound in the field of electrochemical applications and conducting polymers (Ertas, Çırpan, & Toppare, 2004).
Spin Interaction and Coordination Chemistry
- Spin Interaction in Zinc Complexes: Research involving Schiff and Mannich bases with pyridine and phenol moieties, similar in structure to this compound, has implications for understanding spin interactions in coordination chemistry and materials science (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Environmental and Analytical Chemistry
- Improving Analytical Methods: The chemical structure of this compound suggests potential applications in enhancing analytical methods like the Berthelot reaction for determining ammonium in environmental samples (Rhine, Mulvaney, Pratt, & Sims, 1998).
Propiedades
Número CAS |
5435-18-7 |
|---|---|
Fórmula molecular |
C15H14ClN |
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
4-[(E)-1-(4-chlorophenyl)but-1-en-2-yl]pyridine |
InChI |
InChI=1S/C15H14ClN/c1-2-13(14-7-9-17-10-8-14)11-12-3-5-15(16)6-4-12/h3-11H,2H2,1H3/b13-11+ |
Clave InChI |
AOAIMWZHKDELLZ-ACCUITESSA-N |
SMILES isomérico |
CC/C(=C\C1=CC=C(C=C1)Cl)/C2=CC=NC=C2 |
SMILES |
CCC(=CC1=CC=C(C=C1)Cl)C2=CC=NC=C2 |
SMILES canónico |
CCC(=CC1=CC=C(C=C1)Cl)C2=CC=NC=C2 |
Otros números CAS |
5435-18-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



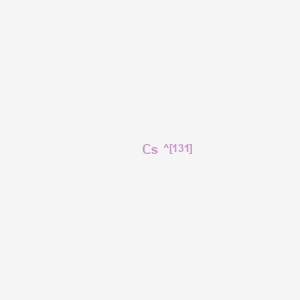

![3-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B1239559.png)
![[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B1239562.png)
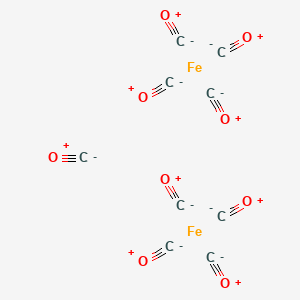

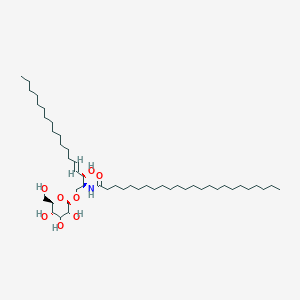


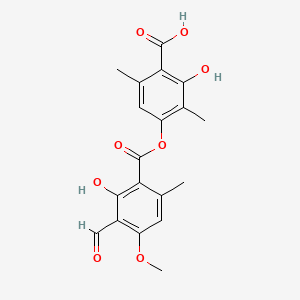
![(5Z)-3a-hydroxy-5-[(E)-2-methylbut-2-enylidene]-1-phenyl-3,6-dihydro-2H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1239575.png)
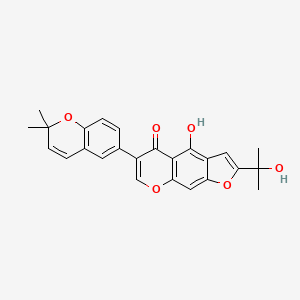
![[(4Z,6Z,10Z)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239578.png)
